3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from simple precursors like urea and cyanoacetic acid, the purine core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the methyl, octyl, and p-tolylthio groups through substitution reactions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or intercalation into DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Allopurinol: A purine analog used to treat gout.
Uniqueness
3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-8-(4-methylphenyl)sulfanyl-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-4-5-6-7-8-9-14-25-17-18(24(3)20(27)23-19(17)26)22-21(25)28-16-12-10-15(2)11-13-16/h10-13H,4-9,14H2,1-3H3,(H,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUNDQMMNGNQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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